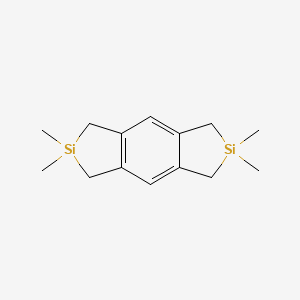
2,6-Disila-s-indacene,1,2,3,5,6,7-hexahydro-2,2,6,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,6-Disila-s-indacene,1,2,3,5,6,7-hexahydro-2,2,6,6-tetramethyl- involves several steps. One common method includes the reaction of 2,3,5,6-tetrakis(bromomethyl)-pyrazine with corresponding amines . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2,6-Disila-s-indacene,1,2,3,5,6,7-hexahydro-2,2,6,6-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In industry, it can be used in the production of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2,6-Disila-s-indacene,1,2,3,5,6,7-hexahydro-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and facilitating catalytic reactions. It may also interact with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar compounds to 2,6-Disila-s-indacene,1,2,3,5,6,7-hexahydro-2,2,6,6-tetramethyl- include 2,6-dibenzyl-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene and 2,6-bis(4-methoxybenzyl)-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene . These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications. The uniqueness of 2,6-Disila-s-indacene,1,2,3,5,6,7-hexahydro-2,2,6,6-tetramethyl- lies in its silicon-containing structure, which imparts distinct reactivity and stability compared to its carbon-based analogs .
Properties
CAS No. |
69020-20-8 |
|---|---|
Molecular Formula |
C14H22Si2 |
Molecular Weight |
246.49 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1,3,5,7-tetrahydrosilolo[3,4-f][2]benzosilole |
InChI |
InChI=1S/C14H22Si2/c1-15(2)7-11-5-13-9-16(3,4)10-14(13)6-12(11)8-15/h5-6H,7-10H2,1-4H3 |
InChI Key |
YLGDQINZVIURRM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CC2=CC3=C(C[Si](C3)(C)C)C=C2C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


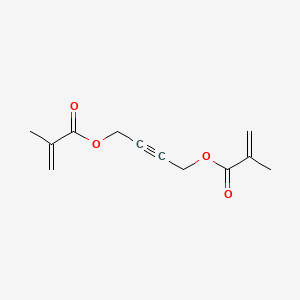

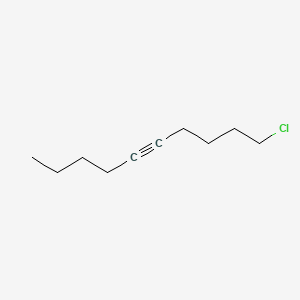
![4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride](/img/structure/B13798736.png)
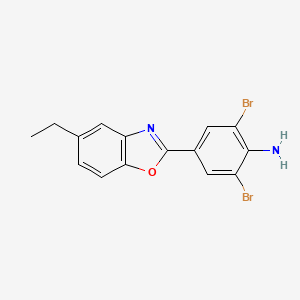

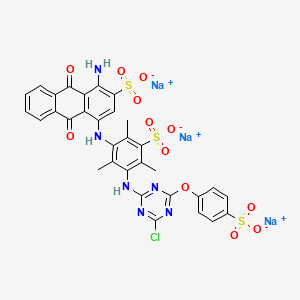

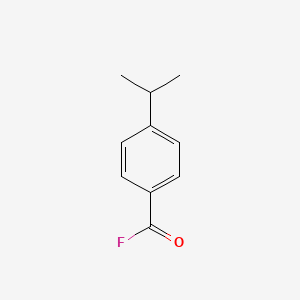
![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
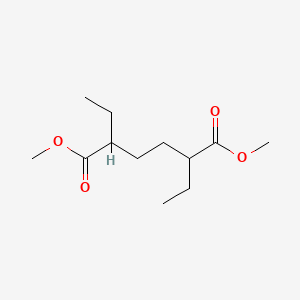
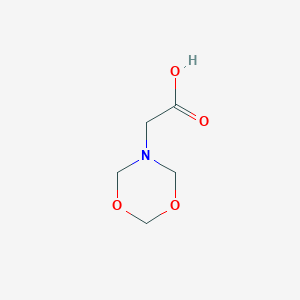
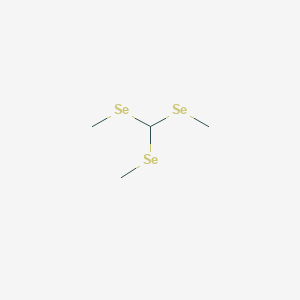
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
